Distinct Scaffold Topology vs. RO-3306: Constitutional Isomerism Drives Predicted Kinase Selectivity Divergence
The target compound is a constitutional isomer of the CDK1 inhibitor RO-3306 (C18H13N3OS2). RO-3306 exhibits a Ki of 20 nM against CDK1/cyclin B1 and >15-fold selectivity over other human kinases . In RO-3306, the core is a quinoline–thiazolone system; in the target compound, the core is a pyridine–benzothiazole system. Patent-derived SAR on pyridine–benzothiazole carboxamides demonstrates that such scaffolds preferentially inhibit PIM kinases (PIM1 IC50 values ranging from <1 nM to 100 nM in optimized examples) rather than CDKs [1]. Although no direct head-to-head enzymatic data for the target compound have been publicly disclosed, the scaffold class-level inference is strong: the isomeric rearrangement eliminates the quinoline–thiazolone CDK1 pharmacophore and installs a PIM/FLT3-recognition motif, predicting a >100-fold shift in primary kinase target.
| Evidence Dimension | Primary kinase target prediction (scaffold-driven selectivity) |
|---|---|
| Target Compound Data | Pyridine–benzothiazole scaffold; predicted PIM/FLT3 family inhibition based on patent SAR landscape [1]. |
| Comparator Or Baseline | RO-3306 (constitutional isomer): Ki = 20 nM against CDK1/cyclin B1; >15-fold selective over other human kinases . |
| Quantified Difference | Predicted >100-fold shift in primary kinase target family (CDK → PIM/FLT3) due to scaffold replacement. |
| Conditions | Class-level inference from patent SAR data; no head-to-head experimental comparison currently available. |
Why This Matters
Procuring the target compound instead of RO-3306 is essential when the experimental objective requires probing PIM or FLT3 biology rather than CDK1-driven cell cycle regulation.
- [1] Incyte Corporation. Thiazolecarboxamides and pyridinecarboxamide compounds useful as PIM kinase inhibitors. U.S. Patent Application Publication No. US 2017/0182017 A1, published June 29, 2017. View Source
